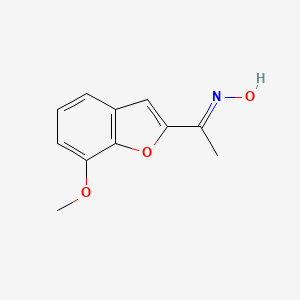

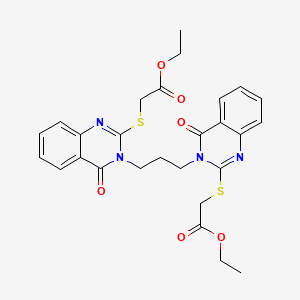

![molecular formula C21H15N3O2S B2354846 (E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-92-7](/img/structure/B2354846.png)

(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded the respective 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Chemical Reactions Analysis

Triazine derivatives, including 1,2,4-triazines, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups . For instance, some derivatives have been found to be thermally stable .科学的研究の応用

Chemical Derivative Synthesis

The compound has been involved in research for synthesizing various chemical derivatives. For instance, Kravchenko et al. (2015) reported the unexpected formation of a new derivative involving 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-[1,2,4]triazine-2,7-dione, confirmed by X-ray diffraction analysis (Kravchenko et al., 2015).

Transformations to Fused Triazine Systems

Massry (2003) explored the reactions of phenylpyruvic acid with semicarbazide, leading to the synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione and its transformation into various fused[1,2,4]triazine systems (Massry, 2003).

Cascade Synthesis in Chemical Reactions

Kravchenko et al. (2014) achieved a cascade synthesis of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, a process involving aldol condensation followed by intramolecular thiazole ring-opening/closing (Kravchenko et al., 2014).

Cytotoxicity and SAR Evaluation

El-All et al. (2016) synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one and evaluated their cytotoxic activities against various cancer cell lines, discussing the structure-activity relationship (SAR) (El-All et al., 2016).

Novel Heterocyclic Compounds Synthesis

Gazieva et al. (2013) synthesized previously unknown derivatives involving imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones, contributing to the development of novel heterocyclic compounds (Gazieva et al., 2013).

Reaction with Isatins

Vasilevskii et al. (2010) described the condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins, leading to the formation of new compounds and the discovery of a new conglomerate (Vasilevskii et al., 2010).

Safety and Hazards

将来の方向性

The future research directions for 1,2,4-triazine derivatives, including “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione”, could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of future research .

特性

IUPAC Name |

(2E)-6-benzyl-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-19-17(14-16-10-5-2-6-11-16)23-24-20(26)18(27-21(24)22-19)13-7-12-15-8-3-1-4-9-15/h1-13H,14H2/b12-7+,18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIPALLUGLJOCJ-NTIJCTKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

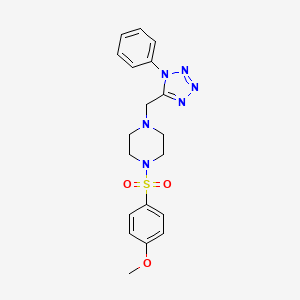

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)

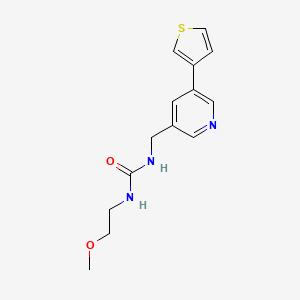

![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)

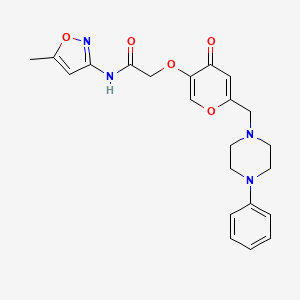

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)